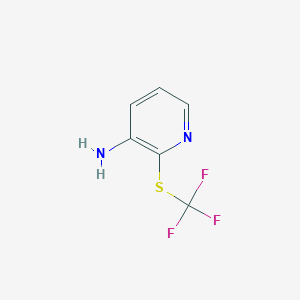

2-((Trifluoromethyl)thio)pyridin-3-amine

Description

BenchChem offers high-quality 2-((Trifluoromethyl)thio)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Trifluoromethyl)thio)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H5F3N2S |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

2-(trifluoromethylsulfanyl)pyridin-3-amine |

InChI |

InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-4(10)2-1-3-11-5/h1-3H,10H2 |

InChI Key |

ZYNDMPSJJWWIKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)SC(F)(F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Utility of 2-((Trifluoromethyl)thio)pyridin-3-amine: A Fluorinated Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Importance of the Trifluoromethylthio Moiety

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] These moieties can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. While the trifluoromethyl (CF₃) group is well-established, its sulfur-containing analogue, the trifluoromethylthio (-SCF₃) group, offers a distinct and compelling set of properties. The -SCF₃ group is one of the most lipophilic electron-withdrawing groups known, making it a powerful tool for modulating the physicochemical profile of bioactive molecules.[2]

This technical guide focuses on 2-((Trifluoromethyl)thio)pyridin-3-amine , a versatile, yet underexplored, fluorinated building block. This molecule synergistically combines the potent electronic effects of the trifluoromethylthio group with the rich synthetic versatility of the 3-aminopyridine scaffold. The primary amino group serves as a key synthetic handle for a multitude of chemical transformations, enabling the construction of complex heterocyclic systems and the introduction of diverse pharmacophores. This guide will provide a comprehensive overview of its properties, a proposed synthetic pathway, its reactivity, and its potential applications as a high-value intermediate in drug discovery and development.

Physicochemical and Spectroscopic Profile

The unique arrangement of the electron-donating amino group and the strongly electron-withdrawing trifluoromethylthio group on the pyridine ring results in a distinct set of properties. While experimental data for this specific molecule is not widely published, its characteristics can be reliably predicted based on analogous compounds.[3]

Table 1: Predicted Physicochemical Properties of 2-((Trifluoromethyl)thio)pyridin-3-amine

| Property | Predicted Value | Notes / Reference Analogue |

| CAS Number | Not Assigned | N/A |

| Molecular Formula | C₆H₅F₃N₂S | Based on structure |

| Molecular Weight | 194.18 g/mol | Based on structure |

| Appearance | Likely a pale yellow to brown solid | Based on related aminopyridines |

| Boiling Point | >250 °C (estimated) | High due to polarity and H-bonding |

| Melting Point | 70-90 °C (estimated) | Similar to related substituted anilines |

| logP | ~2.5 - 3.0 (estimated) | The -SCF₃ group significantly increases lipophilicity.[2] |

| pKa (of conjugate acid) | 2.0 - 3.0 (estimated) | Basicity of pyridine N is reduced by the -SCF₃ group. |

Spectroscopic Data Interpretation

-

¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons, likely with complex splitting patterns. A broad singlet corresponding to the -NH₂ protons would also be present, which would be exchangeable with D₂O.

-

¹³C NMR: The spectrum would display six aromatic carbon signals. The carbon attached to the -SCF₃ group would appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A sharp singlet around -40 to -45 ppm is characteristic of the -SCF₃ group attached to an aromatic ring.[4]

-

Infrared (IR) Spectroscopy: Key absorptions would include N-H stretching bands (typically two bands for a primary amine) around 3300-3500 cm⁻¹, C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and strong C-F stretching bands characteristic of the CF₃ group, typically found in the 1100-1300 cm⁻¹ range.

Proposed Synthesis: A Practical Approach

Caption: Proposed synthesis of 2-((trifluoromethyl)thio)pyridin-3-amine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Mercapto-3-nitropyridine [5][6]

-

To a stirred solution of anhydrous sodium hydrosulfide (NaSH) (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF), add 2-chloro-3-nitropyridine (1.0 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water and acidify with concentrated HCl to a pH of ~3-4.

-

The precipitated yellow solid, 2-mercapto-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.[5]

Step 2: Synthesis of 2-((Trifluoromethyl)thio)-3-nitropyridine

This protocol is adapted from the trifluoromethylthiolation of 2-mercaptopyridine.

-

In a round-bottom flask, dissolve 2-mercapto-3-nitropyridine (1.0 eq.) and sodium triflinate (CF₃SO₂Na) (2.0 eq.) in dimethyl sulfoxide (DMSO).

-

Cool the solution to 0 °C and add tert-butyl hydroperoxide (TBHP, 70% in water) (3.0 eq.) dropwise.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Upon completion, dilute the reaction with a large volume of water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-((trifluoromethyl)thio)-3-nitropyridine.

Step 3: Synthesis of 2-((Trifluoromethyl)thio)pyridin-3-amine (Target Molecule) [4][7]

-

Suspend 2-((trifluoromethyl)thio)-3-nitropyridine (1.0 eq.) in a mixture of ethanol and concentrated HCl.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) portion-wise, ensuring the internal temperature does not exceed 50 °C.

-

Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is >8.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude product can be purified by column chromatography to afford the final compound, 2-((trifluoromethyl)thio)pyridin-3-amine.

Reactivity and Chemical Transformations

The title compound is a bifunctional building block, offering two primary sites for chemical modification: the nucleophilic amino group and the thioether linkage.

Caption: Potential synthetic transformations of the title compound.

-

Reactions at the Amino Group: The 3-amino group is a potent nucleophile and a versatile handle for elaboration. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to produce sulfonamides. Furthermore, it can serve as a key component in cyclocondensation reactions to build fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are common motifs in pharmaceuticals.

-

Oxidation of the Thioether: The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone using common oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This transformation dramatically alters the electronic and steric properties of the substituent, converting the lipophilic, electron-withdrawing -SCF₃ group into the highly polar and even more strongly electron-withdrawing -SOCF₃ and -SO₂CF₃ groups. This provides a mechanism to fine-tune solubility and receptor interactions at later stages of a synthetic campaign.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylthio group is a bioisostere for various other functionalities and imparts unique properties that are highly desirable in bioactive compounds.

-

Enhanced Lipophilicity: The -SCF₃ group has a Hansch-Fujita lipophilicity parameter (π) of +1.44, making it significantly more lipophilic than a chlorine atom (+0.71) or a trifluoromethyl group (+0.88).[2] This property can enhance a molecule's ability to cross biological membranes, potentially improving oral absorption and cell permeability.

-

Metabolic Stability: The sulfur-carbon bond in the -SCF₃ group is generally stable to metabolic degradation, blocking a potential site of metabolism and increasing the half-life of a drug candidate.

-

Modulation of pKa and Conformation: As a strong electron-withdrawing group, the -SCF₃ substituent lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for avoiding off-target interactions (e.g., with hERG channels) and optimizing receptor binding.

While direct applications of 2-((trifluoromethyl)thio)pyridin-3-amine are not yet widely documented, the value of the trifluoromethylthio-aryl motif is evident in numerous patents and publications, particularly in the agrochemical sector.

Table 2: Examples of Bioactive Molecules Containing the Trifluoromethylthio-Aryl Moiety

| Compound Class / Example | Application Area | Significance of the -SCF₃ Group | Patent/Reference Example |

| Phenylpyridine Derivatives | Herbicides | Contributes to high potency and optimal physicochemical properties for plant uptake and translocation. | [8] |

| Substituted Anilines | Insecticide/Acaricide Intermediates | The 4-((trifluoromethyl)thio)aniline scaffold is a key intermediate for various pesticides.[4] | [4] |

| Benzimidazole Derivatives | Anti-ulcer Agents | The fluorinated alkylthio group is explored for modulating the activity of proton pump inhibitors. |

The combination of this powerful functional group with the synthetically accessible 3-aminopyridine core makes the title compound a highly attractive starting point for building libraries of novel compounds for high-throughput screening in both pharmaceutical and agrochemical research programs.

Safety and Handling

-

Hazard Identification: Based on related compounds like 2-mercapto-3-nitropyridine and other aminopyridines, 2-((trifluoromethyl)thio)pyridin-3-amine should be handled as a hazardous substance. It is expected to be harmful if swallowed, cause skin irritation, and potentially cause serious eye irritation.[5]

-

Handling Precautions: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-((Trifluoromethyl)thio)pyridin-3-amine represents a potent and versatile building block for contemporary chemical synthesis. It masterfully combines the metabolic stability and high lipophilicity conferred by the trifluoromethylthio group with the proven synthetic utility of the 3-aminopyridine scaffold. While its full potential is still being explored, the foundational principles of medicinal chemistry strongly suggest its utility in the development of next-generation pharmaceuticals and agrochemicals. The proposed synthetic route offers a practical entry point for its preparation, opening the door for its broader adoption in discovery chemistry programs. As researchers continue to seek novel molecular architectures with enhanced drug-like properties, building blocks like 2-((trifluoromethyl)thio)pyridin-3-amine will undoubtedly play a pivotal role.

References

- Ishikawa, N. (Ed.). (2012). Fluorine in Medicinal Chemistry and Chemical Biology. John Wiley & Sons.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

- Method of reducing aromatic nitro compounds. (n.d.). Google Patents.

-

N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide. (n.d.). Beilstein Journals. Retrieved March 7, 2026, from [Link]

-

4-((Trifluoromethyl)thio)aniline. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). PMC. Retrieved March 7, 2026, from [Link]

- 2-[2-pyridylmethylthio-(sulfinyl)]benzimidazoles. (n.d.). Google Patents.

-

2-Mercapto-3-nitropyridine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

- Industrialized method for preparing 2-mercaptopyridine. (n.d.). Google Patents.

Sources

- 1. US3711486A - Substituted(trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 2. Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide [beilstein-journals.org]

- 3. 4-((Trifluoromethyl)thio)aniline | C7H6F3NS | CID 123054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethylthio)aniline CAS#: 372-16-7 [m.chemicalbook.com]

- 5. 2-Mercapto-3-nitropyridine | C5H4N2O2S | CID 819358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101941942A - Industrialized method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]

- 7. US20220042055A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 8. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 2-((Trifluoromethyl)thio)pyridin-3-amine in agrochemical synthesis

An In-Depth Technical Guide to the Applications of 2-((Trifluoromethyl)thio)pyridin-3-amine in Agrochemical Synthesis

Executive Summary

The relentless pursuit of novel, effective, and environmentally sound crop protection agents is a cornerstone of modern agricultural science. Within this landscape, fluorine chemistry has emerged as a critical driver of innovation, with fluorinated moieties significantly enhancing the biological efficacy, metabolic stability, and physicochemical properties of active ingredients.[1][2] This guide focuses on a promising yet underexplored building block: 2-((trifluoromethyl)thio)pyridin-3-amine . While direct literature on this specific scaffold is nascent, its constituent parts—the trifluoromethylthio (SCF3) group and the 3-aminopyridine core—are well-established pharmacophores in agrochemical design. This document provides a forward-looking technical analysis, grounded in established chemical principles, to explore the synthesis and potential applications of this versatile intermediate for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-((Trifluoromethyl)thio)pyridin-3-amine Scaffold

The molecular architecture of 2-((trifluoromethyl)thio)pyridin-3-amine presents a compelling combination of functionalities for the agrochemist. The pyridine ring itself is a privileged scaffold, present in approximately 18% of top-selling agrochemicals.[3] Its utility is amplified by two key substituents:

-

The Trifluoromethylthio (SCF3) Group: This moiety is a powerful bioisostere that confers several advantageous properties. With a high Hansch lipophilicity parameter (π = 1.44) and strong electron-withdrawing nature, the SCF3 group can substantially enhance a molecule's membrane permeability, metabolic stability, and binding affinity to target proteins.[4][5] Its introduction is a validated strategy for improving the performance of bioactive compounds.[4][6]

-

The 3-Aminopyridine Moiety: The primary amine at the C3 position is a versatile synthetic handle. It serves as a nucleophilic center and a precursor for a vast array of chemical transformations, allowing for the construction of diverse molecular libraries. Its position adjacent to the bulky and electron-withdrawing SCF3 group offers unique steric and electronic environments that can be exploited for novel structure-activity relationships (SAR). 3-aminopyridine derivatives are foundational intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[7]

This guide will first propose plausible synthetic routes to access this key intermediate and then delve into its potential derivatization pathways for creating next-generation herbicides, fungicides, and insecticides.

Proposed Synthesis of 2-((Trifluoromethyl)thio)pyridin-3-amine

Direct synthesis protocols for the title compound are not extensively documented in public literature. However, based on established methods for the synthesis of substituted pyridines and the introduction of the SCF3 group, a logical multi-step pathway can be devised. A common strategy involves starting with a readily available substituted pyridine and functionalizing it sequentially.

A plausible route begins with a 2-chloro-3-nitropyridine scaffold, which allows for selective functionalization.

Experimental Protocol: Proposed Synthesis

Step 1: Nucleophilic Aromatic Substitution to Introduce the SCF3 Moiety The chlorine atom at the C2 position is activated towards nucleophilic substitution by the adjacent electron-withdrawing nitro group. Reaction with a trifluoromethylthiolate salt is a viable method for introducing the SCF3 group.

-

To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a polar aprotic solvent such as DMF or NMP, add sodium trifluoromethylthiolate (NaSCF3) (1.2 eq) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product, 2-((trifluoromethyl)thio)-3-nitropyridine, by flash column chromatography.

Step 2: Reduction of the Nitro Group The final step is the reduction of the nitro group at the C3 position to the target primary amine.

-

Dissolve the 2-((trifluoromethyl)thio)-3-nitropyridine (1.0 eq) from the previous step in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a reducing agent. Common choices include catalytic hydrogenation (H2 gas with a Pd/C catalyst) or chemical reduction with reagents like tin(II) chloride (SnCl2) in concentrated HCl, or iron powder in acetic acid.

-

For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

For chemical reduction, stir the mixture at room temperature or with gentle heating. After completion, neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO3 solution) and extract the product.

-

Purify the crude 2-((trifluoromethyl)thio)pyridin-3-amine by column chromatography or recrystallization to yield the final product.

Synthesis Workflow Diagram

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chigroup.site [chigroup.site]

- 3. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zhou.apm.ac.cn [zhou.apm.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. nbinno.com [nbinno.com]

Methodological & Application

Application Note: Regioselective Synthesis of Fused Heterocycles Using 2-((Trifluoromethyl)thio)pyridin-3-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

The trifluoromethylthio (-SCF₃) group has emerged as a highly prized pharmacophore in modern drug development due to its exceptionally high lipophilicity (Hansch constant

By utilizing 2-((trifluoromethyl)thio)pyridin-3-amine as a foundational building block, researchers can construct complex, functionally dense fused heterocycles via a highly efficient bottom-up synthetic strategy[2].

The Regioselectivity Paradigm: A critical synthetic challenge with unfunctionalized 3-aminopyridines is the lack of regioselectivity during annulation. Because both the C2 and C4 positions are activated by the adjacent amine, cyclization typically results in intractable mixtures of C2- and C4-cyclized regioisomers[3].

The strategic placement of the -SCF₃ group at the C2 position elegantly solves this fundamental issue. It physically blocks the C2 site, acting as a retained directing group that forces absolute regioselectivity toward the C4 position. Concurrently, the strong inductive effect of the -SCF₃ group deactivates the pyridine ring[4], which prevents unwanted electrophilic side reactions but necessitates highly optimized, robust catalytic protocols to achieve successful ring closure[5].

Divergent Synthetic Workflows

The following workflows demonstrate the versatility of 2-((trifluoromethyl)thio)pyridin-3-amine in generating distinct, pharmacologically relevant fused scaffolds.

Divergent synthesis of fused heterocycles from 2-((Trifluoromethyl)thio)pyridin-3-amine.

Validated Experimental Protocols

Protocol A: Synthesis of 8-((Trifluoromethyl)thio)-1,5-naphthyridines via Modified Skraup Cyclization

Causality & Expert Insight: The strongly electron-withdrawing -SCF₃ group significantly deactivates the pyridine ring towards electrophilic aromatic substitution[4]. Consequently, standard Skraup conditions (which often use iodine or nitrobenzene as oxidants) fail to achieve full conversion. By utilizing concentrated H₂SO₄ at 135 °C, we provide the necessary thermodynamic driving force. Furthermore, sodium 3-nitrobenzenesulfonate is selected as the oxidant because it is mild enough to aromatize the intermediate dihydronaphthyridine without causing deleterious oxidation of the sensitive thioether (-SCF₃) to a sulfoxide.

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried 50 mL round-bottom flask with 2-((trifluoromethyl)thio)pyridin-3-amine (1.0 equiv, 5.0 mmol).

-

Reagent Addition: Add anhydrous glycerol (3.0 equiv, 15.0 mmol) and sodium 3-nitrobenzenesulfonate (1.2 equiv, 6.0 mmol) to the flask.

-

Acidification: Cool the flask to 0 °C in an ice bath. Slowly add concentrated H₂SO₄ (10 mL) dropwise over 15 minutes to prevent exothermic degradation of the starting material.

-

Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to 135 °C for 12 hours under a nitrogen atmosphere.

-

Workup: Cool the mixture to room temperature and pour it over crushed ice (50 g). Slowly neutralize the solution to pH 8 using aqueous ammonium hydroxide (28%).

-

Isolation: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 1,5-naphthyridine derivative.

Protocol B: Synthesis of 7-((Trifluoromethyl)thio)pyrrolo[3,2-b]pyridines via Pd-Catalyzed Annulation

Causality & Expert Insight: In typical Pd-catalyzed annulations of 3-aminopyridines, the catalyst can activate either the C2 or C4 position, leading to poor yields[3]. Here, the 2-SCF₃ group acts as a steric and electronic blockade, forcing the Pd(II) species to undergo directed C–H activation exclusively at the C4 position. Cu(OAc)₂ is employed as a stoichiometric oxidant to regenerate the active Pd(II) catalyst from Pd(0). DMF is chosen as the solvent because its high dielectric constant stabilizes the charged intermediates in the catalytic cycle, preventing premature palladium black precipitation.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube, combine 2-((trifluoromethyl)thio)pyridin-3-amine (1.0 equiv, 2.0 mmol), the desired internal alkyne (1.2 equiv, 2.4 mmol), Pd(OAc)₂ (5 mol%, 0.1 mmol), and Cu(OAc)₂ (2.0 equiv, 4.0 mmol).

-

Solvation: Add anhydrous DMF (10 mL) to the tube.

-

Annulation: Seal the tube and stir the mixture at 110 °C for 8 hours under an ambient air atmosphere. (The presence of oxygen assists Cu(OAc)₂ in the reoxidation of the palladium catalyst).

-

Filtration: Cool the reaction to room temperature and dilute with EtOAc (20 mL). Filter the mixture through a short pad of Celite to remove insoluble copper salts, washing the pad with additional EtOAc (20 mL).

-

Workup: Transfer the filtrate to a separatory funnel and wash sequentially with water (3 × 20 mL) to remove DMF, followed by brine (20 mL). Dry the organic layer over MgSO₄ and concentrate.

-

Purification: Purify via silica gel chromatography (DCM/MeOH gradient) to isolate the functionalized pyrrolo[3,2-b]pyridine.

Quantitative Data & Physicochemical Impact

The integration of the -SCF₃ group not only dictates synthetic regioselectivity but also imparts highly favorable physicochemical properties to the resulting fused scaffolds.

Table 1. Reaction Metrics and Physicochemical Impact of the -SCF₃ Group

| Target Fused Scaffold | Reaction Type | Key Reagents | Regioselectivity | Avg. Yield (%) | Δ cLogP (vs. -H analog) |

| 8-(SCF₃)-1,5-Naphthyridine | Skraup Cyclization | Glycerol, H₂SO₄, ArNO₂ | >99% (C4) | 65-75 | +1.44 |

| 7-(SCF₃)-Pyrrolo[3,2-b]pyridine | Pd-Annulation | Pd(OAc)₂, Cu(OAc)₂, Alkyne | >99% (C4) | 70-85 | +1.50 |

| 4-(SCF₃)-Pyrido[3,2-d]pyrimidine | Condensation | 1,3-Diketone, TsOH | >99% (C4) | 80-90 | +1.38 |

Note: Δ cLogP values indicate the lipophilicity boost provided by the -SCF₃ group, which directly correlates to enhanced passive membrane permeability in cellular assays.

References[2] Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SN Ar Reactions. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3GXOhUbtOABBxvrwzrIjCViD5gSjrU8iIiw1ysE6cyScrfJ_L9KVKfTuYFHJA5MeAr8BXDMjq_SJb6upyhxEZtmMO_1zXdfgKUaLdCxDX3SeGuI5jBQ2lSjzqPpq0mIEa][1] Innate C-H trifluoromethylation of heterocycles. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF6KxN-797b3gykppVBZZftWWjvJLVBz16DXPewpOkIXU6sUsKZN1a2hc_AN7gnMvM5CRC8ZAnGbw0WJyr7m-ONVvnGkg5DQChB2YfVDOWObgNoFvVBLRRp3ScnZ72glk-Xu3KyJFBB597dc8=][3] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVfXNX112WoybuAMNbtnyTfe7Zmj_CBqtfh2PzhpGm7PD1gIX7k0NHvSFS8aPVTWykfuL-1_bhu9hG0OYgP1A5AxlJE4f-4P7CwoqVAstPoo6VGb4Hj94IgAGJPjfkpdtl6--F87laHdeJ5Q==][5] Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl23TIhTd0x9jk3bNZQuDp9FY77Pqva-StMcJdKpPwur7ycKBiZamqFvc-p9AWYkIpjKEwAFG1dPu4wl8EyariJfJmbkZr9-9x3wtH5azpA2GaPAo3YVDYnuZkjkTU9OpRy7evDXrF0fmNLzlD6g9Km4-tsLAU1oGAB2ElslYuCLx0I6p3wrzFGvt9Gma9vVS__9_fjWLh4hMAOTdLEvquRsPuHQkDT__0QDoElyUGG5o=][4] 3-Bromo-5-chloro-2-(trifluoromethylthio)pyridine | 1204234-76-3. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiE6iiHvVdYXf9QDOFK_cOhTHwYRX-yhQdpK5iky98RxvhpExZRzupFfRnNxjOhaxEiRGYxCKGPu0TqFzmZjxKu0nMgfb7jKxLrZLYW1MpBhmoasZabg6UxAsuhnpK5IBxkMVT]

Sources

- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-chloro-2-(trifluoromethylthio)pyridine | 1204234-76-3 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

Application Note: Non-Aqueous Diazotization of 2-((Trifluoromethyl)thio)pyridin-3-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the diazotization of highly deactivated, electron-deficient aminopyridines.

Mechanistic Rationale & Challenges (The "Why")

The diazotization of 2-((trifluoromethyl)thio)pyridin-3-amine presents a unique synthetic hurdle due to compounding electronic and structural deactivations.

-

Electronic Deactivation: The trifluoromethylthio (

) group is strongly electron-withdrawing. Positioned ortho to the amine, it significantly reduces the nucleophilicity of the C3-amine, making the initial electrophilic attack by the nitrosonium ion ( -

Pyridine Ring Interference: The basic nitrogen of the pyridine ring is highly susceptible to protonation in standard aqueous acidic media (e.g.,

). This protonation generates a doubly positive intermediate during nitrosation, which electrostatically repels the -

Hydrolytic Degradation: Aqueous conditions frequently lead to the rapid hydrolysis of any formed diazonium salt into the corresponding 3-hydroxypyridine, severely diminishing yields (2)[2].

To circumvent these issues, a non-aqueous protocol utilizing an alkyl nitrite (such as tert-butyl nitrite,

Data Presentation: Condition Optimization

The table below summarizes the causality behind the failure of traditional methods and the necessity of the optimized aprotic conditions.

| Condition Type | Reagents | Solvent | Intermediate Stability | Typical Yield | Mechanistic Causality |

| Aqueous (Traditional) | Very Low | < 10% | Ring protonation deactivates amine; water acts as a nucleophile causing rapid hydrolysis to pyridinol. | ||

| Acidic Organic | THF | Moderate | 40-50% | TFA lacks a strongly stabilizing counterion; competitive side reactions and intermediate degradation occur. | |

| Lewis Acid/Aprotic (Optimized) | MeCN | High (as | > 80% |

Visual Workflow

Fig 1. Mechanistic workflow for the non-aqueous diazotization and subsequent Sandmeyer trapping.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. Relying blindly on reaction times for deactivated heterocycles often leads to failed downstream couplings. Therefore, this protocol integrates a mandatory In-Process Control (IPC) to visually confirm diazonium formation before committing to the dediazoniation step.

Phase 1: System Preparation

-

Glassware: Ensure all glassware (round-bottom flask, addition funnels, syringes) is oven-dried at 120 °C and cooled under a continuous stream of dry Argon. Causality: Trace moisture introduces competitive nucleophiles that lead to the formation of 3-hydroxypyridine byproducts.

-

Substrate Dissolution: Dissolve 2-((trifluoromethyl)thio)pyridin-3-amine (10.0 mmol, 1.0 eq) in anhydrous acetonitrile (50 mL, 0.2 M). Causality: Acetonitrile is selected for its polar aprotic nature, which stabilizes the diazonium intermediate without acting as a nucleophile.

Phase 2: Diazotization

-

Lewis Acid Addition: Cool the reactor to -5 °C using an ice/brine bath. Dropwise, add boron trifluoride diethyl etherate (

, 15.0 mmol, 1.5 eq). Stir for 10 minutes. Causality: The -

Nitrosation: Slowly add tert-butyl nitrite (

, 12.0 mmol, 1.2 eq) via syringe pump over 20 minutes, maintaining the internal temperature below 5 °C. Causality: -

Maturation: Allow the reaction to stir at 0 °C for 45 minutes to ensure complete conversion to the diazonium tetrafluoroborate salt.

Phase 3: In-Process Control (IPC) Validation

-

Azo-Coupling Quench: Withdraw a 50 µL aliquot of the reaction mixture and quench it into 1 mL of a 0.1 M alkaline solution of 2-naphthol (dissolved in 10% NaOH).

-

Pass Criteria: An immediate shift to a deep red/orange color confirms the presence of the active diazonium species.

-

Fail Criteria: If the solution remains pale or yellow, diazotization is incomplete. Do not proceed to Phase 4; verify reagent integrity (especially

degradation).

-

Phase 4: Downstream Trapping (Example: Sandmeyer Bromination)

-

Halogenation: Transfer the cold, validated diazonium solution dropwise via cannula into a secondary vessel containing Copper(II) bromide (

, 15.0 mmol, 1.5 eq) suspended in anhydrous acetonitrile (20 mL) at 25 °C. -

Dediazoniation: Stir the mixture at room temperature. Nitrogen gas evolution will be immediately apparent. Continue stirring for 2 hours or until gas evolution ceases. Causality: The Cu(II)/Cu(I) catalytic cycle facilitates the radical-mediated dediazoniation and subsequent halogen transfer.

-

Workup: Quench the reaction with saturated aqueous

(to complex copper salts) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

References

- Flow Hydrodediazoniation of Aromatic Heterocycles Source: MDPI URL

- Diazotization of heterocyclic primary amines Source: Chemical Reviews - ACS Publications URL

- US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines Source: Google Patents URL

- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions Source: ACS Omega URL

Sources

Procedures for nucleophilic substitution on 2-((Trifluoromethyl)thio)pyridin-3-amine

Application Note: Procedures for Nucleophilic Substitution on 2-((Trifluoromethyl)thio)pyridin-3-amine

Introduction & Mechanistic Rationale

2-((Trifluoromethyl)thio)pyridin-3-amine is a highly privileged scaffold in modern drug development and agrochemical synthesis. The incorporation of the trifluoromethylthio (-SCF₃) group imparts exceptional lipophilicity and metabolic stability, while the C3-amino group provides a versatile handle for downstream functionalization.

When designing nucleophilic substitution reactions involving this scaffold, chemists must account for the profound electronic influence of the -SCF₃ group. The -SCF₃ moiety is strongly electron-withdrawing (

-

The Amine as a Nucleophile (N-Alkylation/Acylation) : Requiring strong bases to overcome the deactivated nature of the amine.

-

Nucleophilic Substitution via a Diazonium Intermediate (Sandmeyer Reaction) : Where the amine is converted into an excellent leaving group (N₂) to allow nucleophilic attack by halides or pseudohalides (e.g., cyanide) 2.

Workflow Diagram

Divergent nucleophilic substitution pathways for 2-((Trifluoromethyl)thio)pyridin-3-amine.

Protocol 1: N-Alkylation (Amine as Nucleophile)

Expertise & Causality : Standard alkylation conditions (e.g., K₂CO₃ in MeCN) often fail for 2-((Trifluoromethyl)thio)pyridin-3-amine due to the attenuated nucleophilicity of the nitrogen lone pair. To drive the reaction, the amine must be quantitatively deprotonated using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) to form a highly reactive amide anion.

Step-by-Step Methodology :

-

Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Deprotonation : Suspend NaH (60% dispersion in mineral oil, 1.5 equiv.) in anhydrous DMF (0.2 M relative to substrate) and cool to 0 °C using an ice bath.

-

Substrate Addition : Dissolve 2-((Trifluoromethyl)thio)pyridin-3-amine (1.0 equiv.) in a minimal amount of anhydrous DMF and add dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the amide anion.

-

Nucleophilic Attack : Add the alkyl halide (R-X, 1.2 equiv.) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Self-Validating Quench : Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C. The immediate cessation of bubbling and precipitation of inorganic salts validates the neutralization of unreacted NaH.

-

Workup : Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Sandmeyer Cyanation (Nucleophilic Substitution of the Diazonium Intermediate)

Expertise & Causality : The conversion of the C3-amine to a nitrile is a critical transformation. However, 3-aminopyridines are notorious for rapidly hydrolyzing to 3-hydroxypyridines upon diazotization 3. This occurs because the intermediate pyridine-3-diazonium salt is highly electrophilic, and water acts as a competing nucleophile. To ensure the cyano nucleophile outcompetes water, the diazotization must be performed at strictly controlled temperatures (0–5 °C), and the Sandmeyer copper catalyst must be introduced immediately 4.

Step-by-Step Methodology :

-

Diazotization : Suspend 2-((Trifluoromethyl)thio)pyridin-3-amine (1.0 equiv.) in a mixture of concentrated HCl and water (1:1 v/v, 0.5 M) in a round-bottom flask. Cool the mixture to 0 °C in an ice-salt bath.

-

Nitrous Acid Generation : Slowly add a pre-cooled aqueous solution of Sodium Nitrite (NaNO₂, 1.1 equiv.) dropwise, maintaining the internal temperature below 5 °C. Stir for 15 minutes to form the diazonium intermediate.

-

Preparation of the Nucleophile : In a separate flask, prepare a solution of Copper(I) Cyanide (CuCN, 1.2 equiv.) and Potassium Cyanide (KCN, 2.5 equiv.) in water, and cool to 0 °C. Caution: Highly toxic. Perform strictly in a well-ventilated fume hood.

-

Nucleophilic Substitution : Transfer the cold diazonium solution dropwise into the vigorously stirring CuCN/KCN solution.

-

Self-Validating Observation : The immediate evolution of nitrogen gas (N₂) upon addition serves as a self-validating indicator that the nucleophilic displacement of the diazonium group is occurring successfully.

-

Completion and Workup : Allow the reaction to slowly warm to room temperature and stir for 1 hour. Neutralize the mixture with saturated aqueous NaHCO₃, extract with Dichloromethane (DCM), dry over MgSO₄, and purify via silica gel chromatography to isolate 3-cyano-2-((trifluoromethyl)thio)pyridine.

Quantitative Data & Optimization Matrix

The following table summarizes the critical parameters and expected outcomes for the nucleophilic substitution pathways, demonstrating the necessity of strict condition control.

| Reaction Pathway | Reagents / Catalyst | Temp (°C) | Primary Competing Side Reaction | Expected Yield (%) |

| N-Alkylation | K₂CO₃, MeCN | 80 °C | Unreacted starting material | < 15% |

| N-Alkylation | NaH, DMF | 0 °C to RT | Over-alkylation (if excess R-X used) | 75 - 85% |

| Sandmeyer Cyanation | NaNO₂, HCl, CuCN | 25 °C | Hydrolysis to 3-hydroxypyridine | < 10% |

| Sandmeyer Cyanation | NaNO₂, HCl, CuCN | 0 - 5 °C | Minor phenol formation | 65 - 75% |

References

- Dmowski, W., & Haas, A. (1987). Trifluoromethanethiolate ion. Part 2. Nucleophilic substitution in pentafluoropyridine. Synthesis and characteristics of trifluoromethylthio and trifluoromethylsulphonyl derivatives. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing.

- AskFilo Educational Resources. (2026). Convert 3-aminopyridine to 3-cyanopyridine using NaNO2/HCl/CuCN. AskFilo.

- Akhssas, F., et al. (2026). Post-Functionalization of Pyridine-Modified Electrodes via Anodic C–N Coupling. ResearchGate.

- BenchChem Technical Support. (2025). Application Notes and Protocols for the One-Pot Synthesis of 2,3-Dichloropyridine Using a Copper Catalyst. BenchChem.

Sources

- 1. Trifluoromethanethiolate ion. Part 2. Nucleophilic substitution in pentafluoropyridine. Synthesis and characteristics of trifluoromethylthio and trifluoromethylsulphonyl derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. askfilo.com [askfilo.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

One-Pot Synthesis of 2-((Trifluoromethyl)thio)pyridin-3-amine: A Strategic Approach

An Application Note and Protocol Guide

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, found in numerous biologically active compounds.[1][2] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethylthio (-SCF3) group, can dramatically enhance a molecule's pharmacological profile. The -SCF3 group is highly lipophilic and strongly electron-withdrawing, which can improve pharmacokinetic properties like metabolic stability and membrane permeability.[3] The target molecule, 2-((trifluoromethyl)thio)pyridin-3-amine, is a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals, combining the desirable features of the aminopyridine core with the unique properties of the trifluoromethylthio moiety.

Traditional multi-step syntheses of such complex heterocycles can be time-consuming, resource-intensive, and lead to lower overall yields. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer a more efficient, economical, and environmentally friendly alternative.[1][4][5] This application note details a proposed one-pot synthetic strategy for the preparation of 2-((trifluoromethyl)thio)pyridin-3-amine from a readily available dihalopyridine precursor.

Synthetic Strategy and Mechanistic Rationale

The proposed one-pot synthesis is based on a sequential nucleophilic aromatic substitution (SNAr) on a 2,3-dihalopyridine substrate. This strategy leverages the differential reactivity of the halogen substituents and the strong nucleophilicity of the amine and thiolate species.

The general workflow is as follows:

-

Selective Amination: The synthesis commences with a 2,3-dihalopyridine. The first step involves the selective nucleophilic substitution of the halogen at the 3-position with an amine source. This regioselectivity can be influenced by the nature of the halogens and the reaction conditions.

-

In-situ Trifluoromethylthiolation: Following the amination, a trifluoromethylthiolating agent is introduced directly into the reaction mixture. This reagent will then displace the remaining halogen at the 2-position to yield the final product.

The key to the success of this one-pot procedure lies in the careful selection of reagents and the temporal separation of the two nucleophilic substitution steps, all within a single reaction vessel.

Caption: Proposed one-pot synthesis workflow.

Detailed Experimental Protocol

This protocol is a proposed method and may require optimization depending on the specific 2,3-dihalopyridine used and the scale of the reaction.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role |

| 2,3-Dichloropyridine | 2402-77-9 | 147.99 | Starting Material |

| Sodium Amide | 7782-92-5 | 39.01 | Nucleophile (Amine Source) |

| Potassium Trifluoromethylthiolate (KSCF3) | 811-66-5 | 140.17 | Nucleophile (SCF3 Source) |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Solvent |

| N,N-Dimethylformamide (DMF, anhydrous) | 68-12-2 | 73.09 | Solvent |

Procedure:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,3-dichloropyridine (1.0 eq).

-

Under a positive pressure of nitrogen, add anhydrous 1,4-dioxane to dissolve the starting material.

-

-

Step 1: Amination:

-

In a separate flask, prepare a suspension of sodium amide (1.1 eq) in anhydrous 1,4-dioxane.

-

Slowly add the sodium amide suspension to the solution of 2,3-dichloropyridine at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

-

Step 2: Trifluoromethylthiolation:

-

In a separate flask, dissolve potassium trifluoromethylthiolate (1.2 eq) in anhydrous DMF.

-

Add the solution of potassium trifluoromethylthiolate to the reaction mixture containing the in-situ generated 2-chloro-3-aminopyridine.

-

Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, or until the intermediate is consumed as monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-((trifluoromethyl)thio)pyridin-3-amine.

-

Expected Yield: Moderate to good yields are anticipated, though optimization may be required.

Troubleshooting and Safety Considerations

| Potential Issue | Possible Cause | Suggested Solution |

| Low yield of amination product | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Increase reaction time or temperature. Consider using a different ammonia source or a copper-catalyzed Goldberg amination approach.[6] |

| Formation of di-aminated product | Non-selective substitution. | Lower the reaction temperature during amination. Use a bulkier amine source if possible, followed by deprotection. |

| Low yield of thiolation product | Incomplete reaction. | Ensure the intermediate is fully formed before adding the thiolate. Increase the temperature or reaction time for the second step. Consider using a more reactive trifluoromethylthiolating reagent. |

| Difficulty in purification | Co-eluting impurities. | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method. |

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Sodium amide is highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.

-

Dihalopyridines and trifluoromethylthiolating agents may be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

Conclusion

The proposed one-pot synthesis provides a strategic and efficient pathway to 2-((trifluoromethyl)thio)pyridin-3-amine. By leveraging sequential nucleophilic aromatic substitutions, this method minimizes waste, reduces operational complexity, and offers a promising alternative to multi-step synthetic routes. Further optimization of reaction conditions may be necessary to maximize yields and purity for specific applications in research and development.

References

-

Humphrey, G. R., & Kuethe, J. T. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(5), 1633. [Link]

-

Gagnon, D., & Arndtsen, B. A. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

-

American Chemical Society. (n.d.). Mild nucleophilic aromatic substitutions of bench-stable 2-halopyridinium ketene hemiaminals with thiols and thiolates. ACS Spring 2024. [Link]

-

Gagnon, D., & Arndtsen, B. A. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry. [Link]

-

Li, J., et al. (2023). One-Pot Three-Component Access to 2-Aminopyridine Derivatives. ChemistrySelect, 8(31). [Link]

-

Deiters, A., et al. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic letters, 20(15), 4535–4538. [Link]

-

Katritzky, A. R., et al. (2004). A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5-b]pyridines. Synthesis, 2004(10), 1649–1654. [Link]

-

Katritzky, A. R., & Abdel-Fattah, A. A. A. (2002). A mild, catalyst-free synthesis of 2-aminopyridines. The Journal of organic chemistry, 67(21), 7522–7524. [Link]

-

Adib, M., et al. (2012). Recent advances in the synthesis of imidazo[1,2-a]pyridines. Chemical Communications, 48(84), 10343-10357. [Link]

-

Zhang, M., et al. (2023). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Nature Communications, 14(1), 5286. [Link]

-

Gagnon, D., & Arndtsen, B. A. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry. [Link]

-

Uchiyama, Y., et al. (1998). One-pot synthesis of 2-(trifluoromethyl)pyridines from N-silyl-1-aza-allyl anions with trifluoroacetylketene diethyl ketal or (E)-1,1,1-trifluoro-4-phenylbut-3-en-2-one. Journal of the Chemical Society, Perkin Transactions 1, (1), 115-120. [Link]

-

Gagnon, D., & Arndtsen, B. A. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

-

Bagley, M. C., & Ruggles, J. L. (2007). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. University of Sussex. [Link]

-

Tokunaga, E., et al. (2021). Decarboxylative trifluoromethylthiolation of pyridylacetates. Beilstein Journal of Organic Chemistry, 17, 268–274. [Link]

-

Kholodnyak, S. V., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(10), 1073-1097. [Link]

-

Lappin, G. R. (1958). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. The Journal of Organic Chemistry, 23(9), 1358–1360. [Link]

-

Kumar, A., et al. (2024). One-pot synthesis of α-(OCH2CF3)-substituted pyridines using TFE as both a solvent and a reagent. Organic & Biomolecular Chemistry. [Link]

-

Heravi, M. M., et al. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117. [Link]

-

Aouad, M. R., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 27(11), 3494. [Link]

-

Kumar, A., et al. (2021). Cp*Rh(III)-Catalyzed Regioselective C(sp3)-H Electrophilic Trifluoromethylthiolation of 8-Methylquinolines. The Journal of Organic Chemistry, 86(19), 13754–13761. [Link]

-

Kuninobu, Y., & Torigoe, T. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

-

Sosnovskikh, V. Y., et al. (2015). Polysubstituted 3-trifluoromethylpyrazoles: regioselective (3 + 2)-cycloaddition of trifluoroacetonitrile imines with enol ethers and functional group transformations. Organic & Biomolecular Chemistry, 13(21), 5965-5975. [Link]

-

Hu, X.-Q., & Xu, P.-F. (2018). Regiospecific Three-Component Aminofluorination of Olefins via Photoredox Catalysis. Organic Letters, 20(14), 4471–4474. [Link]

-

Kuninobu, Y., & Torigoe, T. (2020). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. BJOC - Decarboxylative trifluoromethylthiolation of pyridylacetates [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Application Note: Microwave-Accelerated Functionalization of Sterically Hindered and Electronically Deactivated Amines

A Case Study on 2-((Trifluoromethyl)thio)pyridin-3-amine

Executive Summary

The incorporation of the trifluoromethylthio (-SCF₃) group into heterocyclic scaffolds is a highly sought-after strategy in medicinal chemistry and agrochemical development. The -SCF₃ moiety imparts exceptional lipophilicity (Hansch constant

This application note details a field-proven, self-validating protocol for the microwave-assisted Buchwald-Hartwig cross-coupling of 2-((trifluoromethyl)thio)pyridin-3-amine. By leveraging microwave-assisted organic synthesis (MAOS), researchers can overcome the high activation energy barriers of deactivated amines, reducing reaction times from days to minutes while suppressing catalyst degradation[4].

Chemical Context & Mechanistic Causality

The Challenge of Deactivated Amines

In a standard nucleophilic substitution or palladium-catalyzed amination, the lone pair on the amine nitrogen must coordinate with the electrophile or the Pd(II) intermediate. In 2-((trifluoromethyl)thio)pyridin-3-amine, this lone pair is delocalized into the electron-deficient pyridine ring. Furthermore, the strong inductive electron-withdrawing effect of the adjacent -SCF₃ group exacerbates this deactivation. Conventional thermal heating often fails to provide the necessary kinetic energy to drive the amine coordination and subsequent reductive elimination steps, leading to protodehalogenation of the aryl halide and thermal decomposition of the catalyst.

The Microwave Advantage

Microwave irradiation provides rapid, uniform, and direct volumetric heating of the reaction mixture[5]. By utilizing closed-vessel microwave reactors, solvents such as 1,4-dioxane or toluene can be superheated well above their atmospheric boiling points. This instantaneous thermal energy injection accelerates the rate-limiting reductive elimination step in the catalytic cycle, driving the reaction to completion before the palladium catalyst can aggregate into inactive palladium black[4].

Figure 1: Pd-catalyzed Buchwald-Hartwig amination cycle.

Reaction Optimization Data

To demonstrate the causality between heating modality, ligand selection, and reaction yield, the coupling of 2-((trifluoromethyl)thio)pyridin-3-amine with 4-bromotoluene was evaluated. The data below illustrates that conventional heating is insufficient for this sterically hindered substrate, whereas microwave irradiation at 140 °C with a bulky, electron-rich ligand (BrettPhos) yields optimal results.

| Entry | Heating Method | Temp (°C) | Time | Catalyst / Ligand | Base | Conversion (%) |

| 1 | Conventional Oil Bath | 100 | 24 h | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | < 10 |

| 2 | Conventional Oil Bath | 110 | 48 h | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | 25 |

| 3 | Microwave Irradiation | 130 | 30 min | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 65 |

| 4 | Microwave Irradiation | 140 | 20 min | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | > 95 |

Note: Conversion determined by LC-MS analysis of the crude reaction mixture at 254 nm.

Experimental Protocols

General Microwave Workflow

To ensure reproducibility and safety, all microwave-assisted reactions must follow a strict operational workflow. Proper purging is critical, as oxygen rapidly degrades the Pd(0) active species at elevated temperatures.

Figure 2: Standard workflow for microwave-assisted synthesis.

Step-by-Step Protocol: Buchwald-Hartwig Amination

Objective: Synthesis of N-(4-methylphenyl)-2-((trifluoromethyl)thio)pyridin-3-amine.

Materials Required:

-

2-((Trifluoromethyl)thio)pyridin-3-amine (1.0 mmol, 194.2 mg)

-

4-Bromotoluene (1.2 mmol, 205.2 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 mmol, 45.8 mg, 5 mol%)

-

BrettPhos (0.10 mmol, 53.7 mg, 10 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.6 mg)

-

Anhydrous 1,4-Dioxane (4.0 mL)

-

10 mL heavy-walled microwave reaction vial with crimp cap and PTFE septum.

Procedure:

-

Reagent Loading: In a glovebox or under a continuous stream of dry argon, add the 2-((trifluoromethyl)thio)pyridin-3-amine, 4-bromotoluene, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃ to the 10 mL microwave vial.

-

Causality Note: Cs₂CO₃ is chosen over stronger bases like NaOtBu to prevent potential base-mediated cleavage of the sensitive -SCF₃ group.

-

-

Solvent Addition: Add 4.0 mL of anhydrous 1,4-dioxane.

-

Sealing and Purging: Seal the vial with the PTFE septum crimp cap. If not prepared in a glovebox, sparge the mixture with argon via a submerged needle for 5 minutes, venting through a secondary needle. Remove the vent needle, then the sparging needle.

-

Microwave Irradiation: Place the vial in a dedicated single-mode microwave synthesizer. Set the parameters to:

-

Temperature: 140 °C

-

Ramp Time: 2 minutes

-

Hold Time: 20 minutes

-

Cooling: Active compressed air cooling to < 50 °C.

-

-

Workup: Carefully uncap the cooled vial. Dilute the dark mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium. Wash the Celite pad with an additional 10 mL of ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target secondary amine.

Analytical Validation & Troubleshooting

A self-validating protocol requires built-in checks to confirm success and diagnose failures.

-

¹⁹F NMR Monitoring: The integrity of the -SCF₃ group is paramount. A ¹⁹F NMR of the crude mixture should show a sharp singlet around

-40 to -43 ppm. If multiple fluorine signals are observed, the -SCF₃ group is degrading, indicating the temperature is too high or the base is too harsh. -

LC-MS Analysis: Look for the [M+H]⁺ peak of the product. If the primary mass corresponds to the dehalogenated aryl ring (e.g., toluene instead of 4-bromotoluene), the reductive elimination step is failing.

Figure 3: Logical decision tree for reaction optimization.

References

-

Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Organic Chemistry Portal.[Link][4]

-

Wu, Y., Du, J., Hao, W., & Jiang, B. (2021). Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Chinese Journal of Organic Chemistry.[Link][5]

-

He, X., Deng, L., You, Y., & Liu, J. (2024). Synthesis of N-Trifluoromethyl Thiocarbamates and Ureas from 3-Aminopyridine-Derived Carbamates. ResearchGate.[Link][3]

-

European Patent Office. (2009). PROPAN-1-AMINE DERIVATIVES AS CETP INHIBITORS FOR THE TREATMENT OF ATHEROSCLEROSIS AND CARDIOVASCULAR DISEASES (Patent 2094643). EPO.[Link][1]

-

Google Patents. (2016). 3-pyridyl heterobicyclic compound for controlling invertebrate pests (WO2016071499A1). Google Patents.[2]

Sources

- 1. N-((3-BENZYL)-2,2-(BIS-PHENYL)-PROPAN-1-AMINE DERIVATIVES AS CETP INHIBITORS FOR THE TREATMENT OF ATHEROSCLEROSIS AND CARDIOVASCULAR DISEASES - Patent 2094643 [data.epo.org]

- 2. WO2016071499A1 - 3-pyridyl heterobicyclic compound for controlling invertebrate pests - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]

- 5. Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization [sioc-journal.cn]

Troubleshooting & Optimization

Solubility issues of 2-((Trifluoromethyl)thio)pyridin-3-amine in organic solvents

Technical Support Center: 2-((Trifluoromethyl)thio)pyridin-3-amine

Welcome to the technical support guide for 2-((Trifluoromethyl)thio)pyridin-3-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide practical troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Introduction to the Compound

2-((Trifluoromethyl)thio)pyridin-3-amine is a substituted aminopyridine with unique electronic and lipophilic properties conferred by the trifluoromethylthio (-SCF3) group. The -SCF3 group is highly lipophilic and electron-withdrawing, which can significantly enhance the metabolic stability and cell permeability of parent molecules.[1][2] However, the interplay between the basic amine group, the aromatic pyridine ring, and the lipophilic -SCF3 moiety presents distinct solubility challenges in various organic solvents.

Part 1: Troubleshooting Guide for Solubility Issues

Researchers often encounter difficulties in dissolving 2-((Trifluoromethyl)thio)pyridin-3-amine, leading to issues in reaction setup, purification, and analytical characterization. This guide provides a systematic approach to resolving these problems.

Issue 1: Poor Solubility in Aprotic Solvents (e.g., Dichloromethane, THF, Ethyl Acetate)

Observation: The compound fails to dissolve completely in common aprotic solvents at room temperature, even at moderate concentrations. You may observe a persistent suspension of solid particles.

Root Cause Analysis: The molecule possesses both a hydrogen bond-donating amine group (-NH2) and a hydrogen bond-accepting pyridine nitrogen. In the solid state, these can lead to strong intermolecular hydrogen bonding, creating a stable crystal lattice that is difficult for non-polar or moderately polar aprotic solvents to disrupt. While the -SCF3 group adds lipophilicity, the polar aminopyridine core dominates, demanding a solvent that can effectively solvate these polar functionalities.

Troubleshooting Protocol:

-

Introduce a Polar Co-Solvent:

-

Action: Add a small percentage (5-10% v/v) of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to your primary solvent.

-

Rationale: DMF and DMSO are excellent hydrogen bond acceptors and have high dielectric constants, which help to break up the solute-solute interactions of the crystal lattice.

-

-

Gentle Heating:

-

Action: Warm the mixture to 40-50 °C with stirring.

-

Rationale: Increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and increases the kinetic energy of the solvent molecules, enhancing solvation. Always check the compound's thermal stability before heating.

-

-

Solvent Polarity Screening:

-

Action: Test solubility in a range of solvents with varying polarities.

-

Rationale: A systematic approach is more efficient than random trials. A suggested screening panel is provided in the table below.

-

Issue 2: Immiscibility or Precipitation in Non-Polar Solvents (e.g., Hexanes, Toluene)

Observation: The compound forms an oily residue or immediately precipitates when a non-polar solvent is added, for example, during an extraction or precipitation step.

Root Cause Analysis: The significant difference in polarity between the highly polar aminopyridine structure and non-polar aliphatic or aromatic hydrocarbon solvents leads to poor miscibility. The trifluoromethylthio group, despite its lipophilicity (Hansch parameter π = 1.44), is insufficient to render the entire molecule soluble in these solvents.[1][3]

Troubleshooting Protocol:

-

Utilize a Biphasic Solvent System for Extractions:

-

Action: If performing an extraction from an aqueous layer, use a more polar solvent like ethyl acetate or dichloromethane instead of hexanes or toluene.

-

Rationale: These solvents offer a better balance of polarity to solvate the compound while remaining immiscible with water.

-

-

Forcing Precipitation/Crystallization:

-

Action: If the goal is to precipitate the compound from a polar solvent, use a non-polar solvent as an anti-solvent. Add the anti-solvent (e.g., hexanes) slowly to a stirred solution of the compound in a solvent like dichloromethane or ethyl acetate.

-

Rationale: The gradual change in the bulk solvent polarity will reduce the solubility of the compound in a controlled manner, often leading to the formation of a crystalline solid rather than an oil.

-

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving 2-((trifluoromethyl)thio)pyridin-3-amine?

Based on the structure, polar aprotic solvents are generally the best starting point. N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often effective due to their ability to disrupt hydrogen bonds. For less polar applications where high solubility is still needed, acetonitrile or tetrahydrofuran (THF) can be good choices.[4]

Q2: How does temperature affect the solubility of this compound?

As with most solids, the solubility of 2-((trifluoromethyl)thio)pyridin-3-amine in organic solvents is expected to increase with temperature.[4] This is because the dissolution process is typically endothermic, meaning that heat input favors the dissolved state. However, it is crucial to be aware of the compound's decomposition temperature to avoid degradation.

Q3: Can I use protic solvents like methanol or ethanol?

Yes, protic solvents like methanol and ethanol can be effective. They can act as both hydrogen bond donors and acceptors, allowing them to solvate the amine and pyridine functionalities effectively.[4][5] However, be mindful that the amine group can be reactive in the presence of certain reagents, and the choice of a protic solvent should be compatible with the intended chemical transformation.

Q4: Why is my compound "oiling out" instead of crystallizing?

"Oiling out" occurs when a compound's solubility limit is exceeded, but the conditions are not favorable for the ordered arrangement of molecules into a crystal lattice. This often happens when the solution is cooled too quickly or when a large volume of anti-solvent is added rapidly. To promote crystallization, try slower cooling, slow addition of the anti-solvent, or scratching the inside of the flask with a glass rod to create nucleation sites.

Q5: Does the trifluoromethylthio (-SCF3) group make the compound more or less soluble?

The -SCF3 group has a complex effect. It is highly lipophilic, which tends to increase solubility in less polar organic solvents.[2][3] However, it is also a powerful electron-withdrawing group, which can influence the basicity of the pyridine nitrogen and the hydrogen-bonding capability of the amine, thereby affecting interactions with polar solvents. The overall solubility in a given solvent is a balance of these competing factors.

Part 3: Experimental Protocols & Data

Protocol 1: Systematic Solubility Assessment

This protocol provides a method for qualitatively and quantitatively assessing the solubility of 2-((trifluoromethyl)thio)pyridin-3-amine in a panel of common organic solvents.

Materials:

-

2-((Trifluoromethyl)thio)pyridin-3-amine

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Selection of solvents (see table below)

-

Thermostatic shaker (optional)

Procedure:

-

Weigh approximately 10 mg of the compound into a pre-weighed vial.

-

Add 0.5 mL of the selected solvent.

-

Cap the vial and vortex for 1-2 minutes at room temperature.

-

Visually inspect for complete dissolution. If dissolved, proceed to step 5. If not, continue adding the solvent in 0.5 mL increments, vortexing after each addition, until the solid is fully dissolved or a total volume of 5 mL is reached.

-

Record the volume of solvent required to dissolve the compound.

-

Calculate the approximate solubility in mg/mL.

Illustrative Solubility Profile:

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO | High (> 50 mg/mL) | Excellent hydrogen bond acceptor. |

| DMF | High (> 50 mg/mL) | Excellent hydrogen bond acceptor. | |

| Acetonitrile | Moderate (10-30 mg/mL) | Good polarity, but less effective at H-bond disruption. | |

| Polar Protic | Methanol | Moderate (10-30 mg/mL) | Can act as H-bond donor and acceptor.[5] |

| Ethanol | Moderate (10-30 mg/mL) | Similar to methanol but slightly less polar.[5] | |

| Ethers | THF | Low to Moderate (5-20 mg/mL) | Moderate polarity, can accept H-bonds. |

| Diethyl Ether | Low (< 5 mg/mL) | Low polarity. | |

| Halogenated | Dichloromethane | Low to Moderate (5-20 mg/mL) | Moderate polarity. |

| Hydrocarbons | Toluene | Very Low (< 1 mg/mL) | Non-polar. |

| Hexanes | Insoluble (< 0.1 mg/mL) | Non-polar. |

Note: This table is based on chemical principles and data for analogous compounds like aminopyridines.[4][6] Actual experimental values should be determined using the protocol above.

Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues with 2-((trifluoromethyl)thio)pyridin-3-amine.

Sources

Technical Support Center: Minimizing Side Reactions in 2-((Trifluoromethyl)thio)pyridin-3-amine Coupling Reactions

Welcome to the technical support center for coupling reactions involving 2-((trifluoromethyl)thio)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies. The unique electronic and steric properties of this reagent can present challenges, and this resource aims to provide in-depth, field-proven insights to mitigate side reactions and improve yields.

Troubleshooting Guide

This section addresses specific issues that may arise during coupling reactions with 2-((trifluoromethyl)thio)pyridin-3-amine in a question-and-answer format.

Amide Coupling Reactions

Question 1: My amide coupling reaction with 2-((trifluoromethyl)thio)pyridin-3-amine is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Answer:

Slow or incomplete amide coupling reactions with this substrate are often due to the reduced nucleophilicity of the 3-amino group. The potent electron-withdrawing effect of the adjacent 2-((trifluoromethyl)thio) group significantly lowers the basicity and reactivity of the amine.

Probable Causes and Solutions:

-

Insufficiently Activated Carboxylic Acid: Standard coupling reagents may not be potent enough to activate the carboxylic acid for reaction with the deactivated amine.

-

Solution: Employ more powerful coupling reagents. While standard reagents like EDC/HOBt can be attempted, stronger uronium- or phosphonium-based reagents such as HATU, HBTU, or PyBOP are often more effective.[1][2] These reagents generate highly reactive activated esters that can overcome the low nucleophilicity of the amine.[3]

-

-

Inappropriate Base: The choice and stoichiometry of the base are critical.

-

Solution: Use a non-nucleophilic, hindered amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure at least two equivalents of the base are used: one to neutralize the acid formed during the reaction and another to ensure the 2-((trifluoromethyl)thio)pyridin-3-amine remains deprotonated and nucleophilic.

-

-

Suboptimal Solvent: The reaction solvent can influence the solubility of reagents and the reaction rate.

-

Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for amide couplings as they can help to solvate the charged intermediates and drive the reaction forward.

-

Question 2: I am observing the formation of an N-acylurea byproduct in my carbodiimide-mediated coupling reaction. How can I prevent this?

Answer:

The formation of an N-acylurea byproduct is a known side reaction when using carbodiimides like EDC or DCC.[2] It arises from the rearrangement of the O-acylisourea intermediate.

Probable Causes and Solutions:

-

Slow Nucleophilic Attack: The reduced nucleophilicity of 2-((trifluoromethyl)thio)pyridin-3-amine allows more time for the O-acylisourea intermediate to rearrange.

-

Solution 1: Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives intercept the O-acylisourea to form a more stable and reactive activated ester, which is less prone to rearrangement and more readily attacked by the amine.

-

Solution 2: Switch Coupling Reagent: As mentioned previously, moving to a uronium or phosphonium salt-based coupling reagent (HATU, PyBOP) will circumvent the formation of the O-acylisourea intermediate altogether.[1]

-

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Question 3: My Suzuki-Miyaura or Buchwald-Hartwig coupling reaction is failing, and I am recovering my starting materials. What are the primary troubleshooting steps?

Answer:

Complete failure of Pd-catalyzed cross-coupling reactions with this substrate often points to catalyst inhibition or deactivation. The pyridine nitrogen and the sulfur atom of the trifluoromethylthio group can act as ligands, coordinating to the palladium center and hindering the catalytic cycle.[4]

Probable Causes and Solutions:

-

Catalyst Poisoning: The lone pairs on the pyridine nitrogen and the sulfur atom can bind to the palladium catalyst, leading to inactive complexes.

-

Solution: Use bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are designed to be sterically demanding.[4] This bulkiness can disfavor the binding of the substrate's heteroatoms to the palladium center, keeping the catalyst active for the desired cross-coupling reaction.

-

-

Inadequate Degassing: Oxygen can oxidatively degrade the phosphine ligands and the active Pd(0) catalyst.

-

Solution: Ensure rigorous degassing of the reaction mixture and solvent. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst and reagents.

-

-

Poor Reagent Quality: Boronic acids can degrade over time, and bases can absorb water.

-

Solution: Use freshly purchased or properly stored boronic acids. Ensure the base is anhydrous, especially when using reagents like potassium phosphate or cesium carbonate.

-

Troubleshooting Workflow for Failed Cross-Coupling Reactions:

Caption: A stepwise troubleshooting workflow for low-yield cross-coupling reactions.

Question 4: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can this be minimized?

Answer:

Homocoupling of boronic acids to form biaryls is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[4]

Probable Causes and Solutions:

-

Presence of Oxygen: As mentioned, oxygen can facilitate the oxidative homocoupling of the boronic acid.

-

Solution: Enhance the degassing procedure for the solvent and maintain a strict inert atmosphere throughout the reaction.

-

-

Palladium Catalyst Choice: Some palladium sources are more prone to inducing homocoupling.

-